molecular formula C7H9NO4 B2517410 Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate CAS No. 133827-50-6

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate

Cat. No.: B2517410
CAS No.: 133827-50-6
M. Wt: 171.152
InChI Key: PUYANFGWNLKKEH-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of isoxazole-4-carboxylic acid with ethanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process .

Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine, which undergo cyclization to form the isoxazole ring . This method can be enhanced using microwave-assisted synthesis, which offers a more efficient and environmentally friendly approach.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-oxo-3-methylisoxazole-4-carboxylate.

    Reduction: The compound can be reduced to form 5-hydroxy-3-methylisoxazole-4-carboxylic acid.

    Substitution: The ester group can be substituted with other functional groups, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH₃) or thiols (RSH).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as 5-oxo-3-methylisoxazole-4-carboxylate and 5-hydroxy-3-methylisoxazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and ester groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike. Continued exploration of its properties and applications will likely yield new insights and innovations in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethyl 3-methyl-5-oxo-2H-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-3-11-6(9)5-4(2)8-12-7(5)10/h8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNYORXNSOZGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NOC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133827-50-6
Record name ethyl 5-hydroxy-3-methyl-1,2-oxazole-4-carboxylate
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